molecular formula C12H18O2 B3047539 Bi-7-oxabicyclo[4.1.0]heptane CAS No. 141668-35-1

Bi-7-oxabicyclo[4.1.0]heptane

Cat. No.: B3047539
CAS No.: 141668-35-1
M. Wt: 194.27 g/mol
InChI Key: QTOIROXCDXKUCP-UHFFFAOYSA-N
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Description

Scientific Research Applications

Bi-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bi-7-oxabicyclo[4.1.0]heptane typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The trans-cyclohexane-1,4-diol is then subjected to further reactions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale catalytic hydrogenation and subsequent isomerization processes, similar to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Bi-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives, depending on the specific reaction conditions employed.

Mechanism of Action

The mechanism of action of Bi-7-oxabicyclo[4.1.0]heptane involves its reactivity as an epoxide. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound can interact with cellular proteins and enzymes, potentially disrupting their normal functions.

Comparison with Similar Compounds

Bi-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:

The uniqueness of Bi-7-oxabicyclo[41

Properties

IUPAC Name

1-(7-oxabicyclo[4.1.0]heptan-1-yl)-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-7-11(9(5-1)13-11)12-8-4-2-6-10(12)14-12/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOIROXCDXKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O2)C34CCCCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405641
Record name Bi-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141668-35-1
Record name Bi-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141668-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 3
Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 4
Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 5
Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 6
Bi-7-oxabicyclo[4.1.0]heptane

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